2-(4-(Ethoxycarbonyl)piperazin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-3-9(10(14)15)12-5-7-13(8-6-12)11(16)17-4-2/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRXNSNQNQSPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperazine
One straightforward approach is the direct acylation of piperazine with butanoic acid derivatives activated as acid chlorides or alkyl chloroformates. However, this method often leads to mixtures due to multiple reactive sites on piperazine, causing polysubstitution and complex mixtures difficult to separate.
Use of Protected Piperazines
To improve selectivity, protected piperazines such as ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate are employed. These protecting groups block one nitrogen of the piperazine ring, allowing selective acylation at the other nitrogen. The general procedure involves:
- Synthesis of ethyl 4-(1H-indol-3-yl)butanoyl carbonate by treating 4-(1H-indol-3-yl)butanoic acid with ethyl chloroformate and triethylamine.
- Reaction of this carbonate with protected piperazines to form 1-protected 4-[4-(1H-indol-3-yl)butyl]piperazines.
- Subsequent hydrolysis of the protecting group under acidic or basic conditions to yield the target mono-acylated piperazine acid.
This method was shown to yield moderate to good amounts of the desired compound, with yields up to 95% reported for similar mono-acylpiperazine syntheses under mild conditions.
Hydrolysis Challenges and Solutions
Hydrolysis of ethyl-protected intermediates often led to side reactions, including reversion to starting acids or formation of tar-like byproducts. In contrast, hydrolysis of tert-butyl-protected intermediates with catalytic hydrochloric acid in methanol provided better yields of the target acid, although scale-up reduced overall yield due to incomplete conversion and recovery of starting material.
Alternative Routes via Alcohol Intermediates
Another efficient route involves conversion of the butanoic acid to the corresponding alcohol via esterification and reduction, followed by tosylation and nucleophilic substitution with protected piperazines. This method allowed:
- Preparation of tosylated butanol intermediate.
- Alkylation of N-protected piperazines with this tosylate.
- Hydrolysis of protecting groups to yield the target acid.
This approach provided better control over substitution patterns and improved yields (up to 52% overall yield reported for related compounds).
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of ethyl carbonate | 4-(1H-indol-3-yl)butanoic acid, ethyl chloroformate, triethylamine | - | Intermediate for selective acylation |
| Acylation with protected piperazine | Ethyl or tert-butyl piperazine-1-carboxylate, excess piperazine | Moderate | Controlled mono-substitution |
| Hydrolysis of protected intermediates | Catalytic HCl in methanol (for tert-butyl), basic or acidic hydrolysis (for ethyl) | 50-95 | Hydrolysis of tert-butyl protection more consistent |
| Alternative tosylation route | Tosylation of butanol intermediate, alkylation with protected piperazine | 11-69 | Ethyl protection gave better yields than t-butyl |
| Final hydrolysis | Acidic hydrolysis of protected piperazine | High | Yields up to 52% overall reported |
Analytical and Purification Considerations
- Purification typically involves crystallization or chromatographic methods to separate mono-substituted products from polysubstituted impurities.
- Characterization by PXRD (powder X-ray diffraction) and other spectroscopic techniques ensures the identity and purity of crystalline forms.
- Reaction optimization includes the choice of solvent, temperature (generally 25–100 °C), and bases (organic or inorganic) to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethoxycarbonyl)piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(4-(Ethoxycarbonyl)piperazin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine Derivatives
*Inferred molecular formula based on structural similarity to .
Substituent Effects on Reactivity and Bioactivity
- Ethoxycarbonyl vs. BOC/Fmoc : The ethoxycarbonyl group provides intermediate steric protection compared to bulkier BOC or Fmoc groups, balancing stability and ease of deprotection .
- Butanoic Acid vs.
- Aromatic vs. Aliphatic Substituents: Compounds like C1–C7 () exhibit reduced solubility due to aromatic quinoline moieties, whereas aliphatic substituents (e.g., ethoxycarbonyl) improve aqueous solubility .
Physicochemical Properties
- Solubility: The ethoxycarbonyl group and butanoic acid chain likely confer moderate water solubility (similar to BOC-protected analogs in ), though less than free amines (e.g., 2-(Piperazin-1-yl)butanoic acid) .
- pKa Values : The carboxylic acid group (pKa ~4-5) and piperazine amine (pKa ~9-10, if deprotected) suggest pH-dependent ionization, critical for membrane permeability .
Biological Activity
2-(4-(Ethoxycarbonyl)piperazin-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and central nervous system (CNS) effects. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The ethoxycarbonyl group enhances its solubility and reactivity, making it a suitable candidate for further modifications and biological evaluations.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Central Nervous System Effects
The compound has also been evaluated for its effects on the CNS. Preliminary studies suggest that it may possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy and other seizure disorders.
Case Study: Anticonvulsant Activity
In a study involving animal models, this compound was administered to assess its protective effects against induced seizures. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The piperazine moiety is crucial for the interaction with biological targets, while the ethoxycarbonyl group enhances lipophilicity and bioavailability.
Key Findings from SAR Studies
- Piperazine Ring : Essential for binding to neurotransmitter receptors.
- Ethoxycarbonyl Group : Increases solubility and enhances interaction with microbial membranes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the ethoxycarbonyl group into piperazine derivatives like 2-(4-(Ethoxycarbonyl)piperazin-1-yl)butanoic acid?
- Methodological Answer : The ethoxycarbonyl group can be introduced via carbamate formation using ethyl chloroformate or other active carbonyl reagents. For example, analogous piperazine derivatives (e.g., FMOC-protected analogs in ) are synthesized by reacting piperazine with chloroformate esters under basic conditions (e.g., triethylamine in anhydrous THF) . Optimization of reaction time (typically 4–12 hours) and stoichiometry (1:1 molar ratio of piperazine to ethyl chloroformate) is critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly to verify the piperazine ring substitution pattern and the ethoxycarbonyl moiety. High-Resolution Mass Spectrometry (HRMS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, with thresholds ≥95% for biological studies .
Q. What precautions are necessary for handling piperazine derivatives with reactive functional groups?
- Methodological Answer : Piperazine derivatives are hygroscopic and may degrade under humid conditions. Store samples in desiccators at –20°C under nitrogen. Use personal protective equipment (gloves, lab coat) to avoid skin contact, as some analogs (e.g., methylpiperazine derivatives in ) can cause respiratory or dermal irritation .
Advanced Research Questions
Q. How can computational modeling predict the receptor-binding affinity of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target receptors, such as dopamine D3 receptors. For instance, piperazine-based D3 antagonists () show high affinity when the piperazine nitrogen forms hydrogen bonds with Asp110 in the receptor’s binding pocket. Adjust the ethoxycarbonyl group’s steric and electronic properties in silico to optimize binding energy (ΔG ≤ –8 kcal/mol indicates strong affinity) .
Q. What strategies resolve enantiomeric mixtures of piperazine derivatives for pharmacological studies?
- Methodological Answer : Chiral resolution via preparative HPLC using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) as the mobile phase. For example, enantioselective D3 antagonists in achieved >99% enantiomeric excess (ee) using this method. Validate enantiopurity using circular dichroism (CD) spectroscopy .
Q. How do structural modifications (e.g., substituent position on the piperazine ring) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 4-methylpiperazine in ) reveal that electron-withdrawing groups (e.g., ethoxycarbonyl) enhance metabolic stability but may reduce solubility. Compare logP values (calculated via ChemDraw) and in vitro metabolic stability (e.g., microsomal half-life) to balance lipophilicity and bioavailability .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability (apparent permeability coefficient, Papp ≥ 1 × 10⁻⁶ cm/s indicates good absorption). Cytochrome P450 inhibition assays (e.g., CYP3A4) determine metabolic interactions. Plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (t1/2 ≥ 30 minutes preferred) are critical for lead optimization .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
